Cas no 16646-42-7 (1-methylcyclohex-3-ene-1-carboxylic acid)
1-methylcyclohex-3-ene-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Cyclohexene-1-carboxylicacid, 1-methyl-
- 1-methyl-3-Cyclohexene-1-carboxylic acid
- 1-METHYL-3-CYCLOHEXENECARBOXYLICACID
- 1-methylcyclohex-3-ene-1-carboxylic acid
- BRN 0637136
- 1-Methylcyclohex-3-Enecarboxylic Acid
- 3-Cyclohexene-1-carboxylic acid, 1-Methyl-
- SY125652
- 16646-42-7
- MFCD01735194
- W11357
- AS-65519
- 1-Methyl-3-cyclohexenecarboxylic acid
- 1-Methyl-cyclohex-3-enecarboxylic acid
- 3-09-00-00163 (Beilstein Handbook Reference)
- EN300-247185
- Z1198158411
- A1-01320
- SCHEMBL91179
- CS-0037307
- AKOS006276833
- DTXSID90937199
- DB-354525
-
- MDL: MFCD01735194
- Inchi: 1S/C8H12O2/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H,9,10)
- InChI Key: FKOPGCJIAFSDAO-UHFFFAOYSA-N
- SMILES: OC(C1(C)CC=CCC1)=O
Computed Properties
- Exact Mass: 140.08376
- Monoisotopic Mass: 140.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3A^2
- XLogP3: 1.6
Experimental Properties
- Density: 1.074
- Boiling Point: 238.9°Cat760mmHg
- Flash Point: 111.2°C
- Refractive Index: 1.494
- PSA: 37.3
1-methylcyclohex-3-ene-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B497900-10mg |
1-methylcyclohex-3-ene-1-carboxylic acid |
16646-42-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B497900-50mg |
1-methylcyclohex-3-ene-1-carboxylic acid |
16646-42-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B497900-100mg |
1-methylcyclohex-3-ene-1-carboxylic acid |
16646-42-7 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-247185-1g |
1-methylcyclohex-3-ene-1-carboxylic acid |
16646-42-7 | 95% | 1g |
$454.0 | 2023-09-15 | |
| Enamine | EN300-247185-5g |
1-methylcyclohex-3-ene-1-carboxylic acid |
16646-42-7 | 95% | 5g |
$500.0 | 2023-09-15 | |
| Enamine | EN300-247185-10g |
1-methylcyclohex-3-ene-1-carboxylic acid |
16646-42-7 | 95% | 10g |
$950.0 | 2023-09-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M940319-100mg |
1-Methylcyclohex-3-enecarboxylic acid |
16646-42-7 | 95% | 100mg |
¥810.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M940319-250mg |
1-Methylcyclohex-3-enecarboxylic acid |
16646-42-7 | 95% | 250mg |
¥1,350.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M940319-1g |
1-Methylcyclohex-3-enecarboxylic acid |
16646-42-7 | 95% | 1g |
¥2,700.00 | 2022-09-01 | |
| eNovation Chemicals LLC | D768456-100mg |
3-Cyclohexene-1-carboxylic acid, 1-methyl- |
16646-42-7 | 95% | 100mg |
$135 | 2024-06-07 |
1-methylcyclohex-3-ene-1-carboxylic acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 1-methylcyclohex-3-ene-1-carboxylic acid
Introduction to 1-methylcyclohex-3-ene-1-carboxylic acid (CAS No. 16646-42-7)
1-methylcyclohex-3-ene-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 16646-42-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a cyclohexene backbone with a methyl group and a carboxylic acid functional group, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and drug development.
The molecular structure of 1-methylcyclohex-3-ene-1-carboxylic acid consists of a cyclohexane ring substituted with a vinyl group at the 3-position and a carboxylic acid moiety at the 1-position. The presence of the methyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis. The carboxylic acid functionality further expands its utility, as it can participate in various chemical reactions such as esterification, amidation, and decarboxylation.
In recent years, 1-methylcyclohex-3-ene-1-carboxylic acid has been studied for its role in the synthesis of biologically active molecules. Its structural framework is reminiscent of many natural products and pharmaceuticals, suggesting potential applications in medicinal chemistry. For instance, derivatives of this compound have been explored as precursors to more complex molecules with therapeutic properties.
One of the most compelling aspects of 1-methylcyclohex-3-ene-1-carboxylic acid is its utility in the development of novel synthetic methodologies. Researchers have leveraged its reactivity to develop efficient routes to more complex cyclic compounds. These methodologies often involve catalytic processes that highlight the compound's ability to undergo selective transformations, making it an indispensable tool in synthetic organic chemistry.
The pharmaceutical industry has also shown interest in 1-methylcyclohex-3-ene-1-carboxylic acid due to its potential as a building block for drug candidates. Its structural motif is found in several approved drugs, where similar cyclic compounds exhibit desirable pharmacological effects. By modifying the substituents on the 1-methylcyclohex-3-ene-1-carboxylic acid backbone, chemists can generate libraries of compounds for high-throughput screening, identifying new leads with improved efficacy and reduced toxicity.
Recent advances in computational chemistry have further enhanced the understanding of 1-methylcyclohex-3-ene-1-carboxylic acid's reactivity. Molecular modeling studies have provided insights into how this compound interacts with other molecules, shedding light on its potential applications in drug design. These computational approaches are complemented by experimental investigations, which validate theoretical predictions and guide the development of new synthetic strategies.
The environmental impact of synthesizing and utilizing 1-methylcyclohex-3-ene-1-carboxylic acid is another area of growing interest. Researchers are exploring greener synthetic routes that minimize waste and reduce energy consumption. These efforts align with broader trends in sustainable chemistry, where the goal is to develop processes that are both efficient and environmentally friendly.
In conclusion, 1-methylcyclohex-3-ene-1-carboxylic acid (CAS No. 16646-42-7) is a multifaceted compound with significant applications in organic synthesis and pharmaceutical research. Its unique structural features make it a valuable intermediate for constructing more complex molecules, while its reactivity allows for diverse chemical transformations. As research continues to uncover new uses for this compound, it will undoubtedly remain a cornerstone of modern chemical innovation.
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